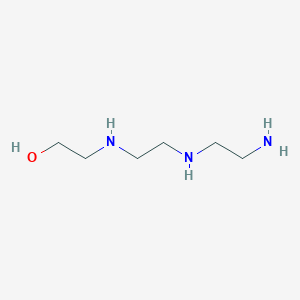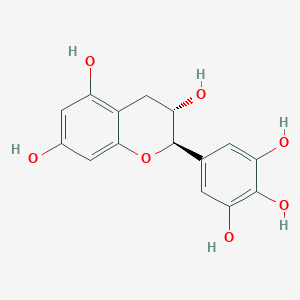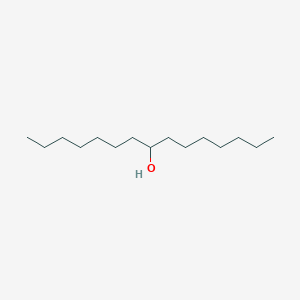
Pentadecan-8-ol
説明
Pentadecan-8-ol is a secondary fatty alcohol with the molecular formula C15H32O. It is characterized by a hydroxy group attached to the eighth carbon of a pentadecane chain. This compound is a white crystalline solid with a waxy texture and a mild odor .
準備方法
Synthetic Routes and Reaction Conditions: Pentadecan-8-ol can be synthesized through the reduction of pentadecan-8-one using sodium tetrahydroborate in methanol. The reaction is typically carried out at temperatures ranging from 0 to 20 degrees Celsius. The reaction mixture is then poured into ice water and extracted with chloroform. The organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources. This process typically uses a metal catalyst such as nickel or palladium under high pressure and temperature conditions to achieve the desired reduction.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form pentadecan-8-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to pentadecane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxy group is replaced by other functional groups. For example, reacting with thionyl chloride can convert it to pentadecan-8-yl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: Pentadecan-8-one.
Reduction: Pentadecane.
Substitution: Pentadecan-8-yl chloride.
科学的研究の応用
Pentadecan-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound is studied for its role in biological membranes and its effects on membrane fluidity.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of pentadecan-8-ol involves its interaction with lipid bilayers in biological membranes. The hydroxy group can form hydrogen bonds with the polar head groups of phospholipids, while the hydrophobic alkyl chain interacts with the lipid tails. This dual interaction can modulate membrane fluidity and permeability, affecting various cellular processes .
類似化合物との比較
1-Pentadecanol: A primary alcohol with the hydroxy group at the first carbon.
Pentadecan-2-ol: A secondary alcohol with the hydroxy group at the second carbon.
Pentadecan-3-ol: A secondary alcohol with the hydroxy group at the third carbon.
Comparison: Pentadecan-8-ol is unique due to the position of its hydroxy group, which is centrally located on the carbon chain. This central position allows for more balanced interactions with lipid bilayers compared to primary alcohols like 1-pentadecanol, which have the hydroxy group at the terminal position. The central hydroxy group also makes this compound more versatile in chemical reactions compared to its isomers .
特性
IUPAC Name |
pentadecan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCJQGZCVXCVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167880 | |
| Record name | Pentadecan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1653-35-6 | |
| Record name | 8-Pentadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecan-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-PENTADECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentadecan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecan-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any known biological activities associated with 8-pentadecanol?
A: Research indicates that 8-pentadecanol, when incorporated as the aglycone in a series of dialkylmethyl β-glycosides of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP), exhibited potent immunostimulatory activity [, ]. Specifically, the 8-pentadecanol derivative demonstrated significant stimulation of antibacterial resistance in mice against Staphylococcus aureus []. Additionally, it exhibited direct cytotoxicity toward tumor cells (E-562) and blood mononuclear cells []. This suggests that the incorporation of 8-pentadecanol into the MDP structure significantly influences its biological activity and potential therapeutic applications.
Q2: What are the structural characteristics of 8-pentadecanol?
A2: 8-Pentadecanol is a symmetrical secondary alcohol. Its molecular formula is C15H32O, and its molecular weight is 228.41 g/mol. While specific spectroscopic data wasn't detailed in the provided research, its structure suggests characteristic peaks in infrared (IR) spectroscopy for O-H and C-H bonds. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the various proton environments within the molecule.
Q3: What is known about the dielectric properties of 8-pentadecanol?
A: Studies on symmetrical secondary alcohols, including 8-pentadecanol, have investigated their dielectric absorption properties []. It was found that the dielectric absorption of deformed polycrystalline samples changed upon annealing, eventually approaching the behavior observed in undeformed samples []. This suggests that lattice imperfections within the crystal structure significantly influence the dielectric properties of 8-pentadecanol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


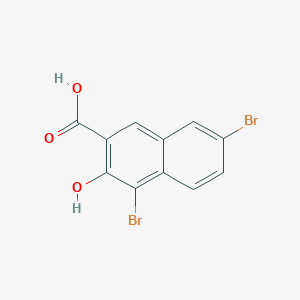
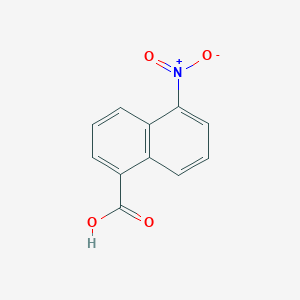
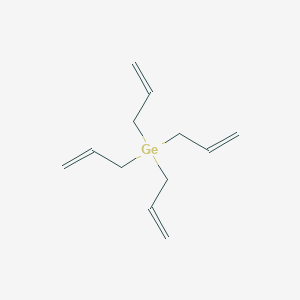
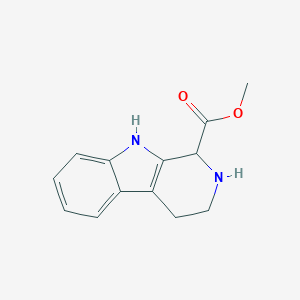
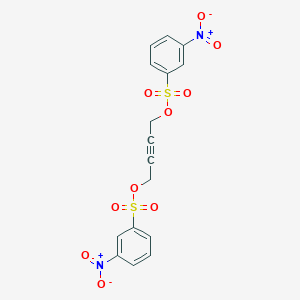
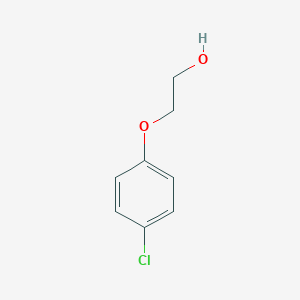
![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)
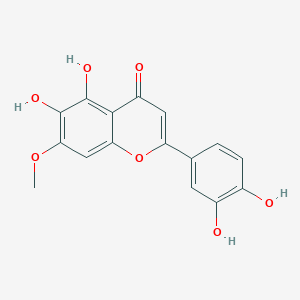
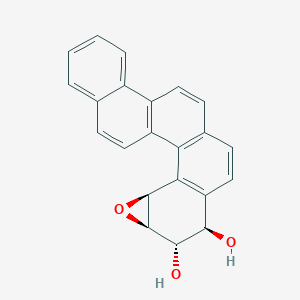
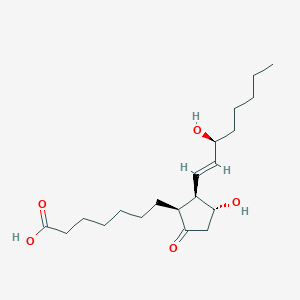
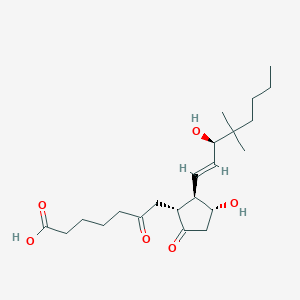
![n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B157523.png)
